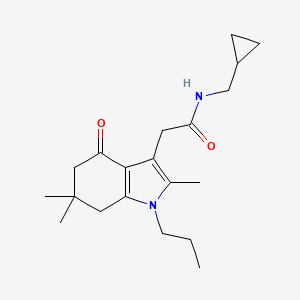![molecular formula C14H11ClF3NO2S2 B5151246 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5151246.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide, commonly known as CTB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. CTB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 373.85 g/mol.
Mécanisme D'action
CTB binds to the TRPV1 channel and inhibits its activity by blocking the influx of calcium ions into cells. This results in a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain signals. CTB also inhibits the activation of the channel by capsaicin, a compound found in chili peppers that activates the TRPV1 channel.
Biochemical and Physiological Effects:
CTB has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the TRPV1 channel, CTB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTB is its high selectivity for the TRPV1 channel, which allows for the specific inhibition of this ion channel without affecting other ion channels or receptors. CTB is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of CTB is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are a number of future directions for the use of CTB in scientific research. One potential application is in the development of new pain medications that target the TRPV1 channel. CTB could also be used to study the role of the TRPV1 channel in other physiological processes such as thermoregulation and inflammation. Additionally, the anti-cancer and anti-inflammatory effects of CTB could be further explored for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CTB can be achieved through a multistep process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methylthioacetic acid followed by sulfonation with sulfuric acid. The resulting product is purified through recrystallization to obtain CTB in high purity.
Applications De Recherche Scientifique
CTB has been used extensively in scientific research due to its ability to selectively inhibit the activity of a specific ion channel called the transient receptor potential vanilloid type 1 (TRPV1) channel. This channel is involved in the transmission of pain signals and the regulation of body temperature. CTB has been shown to be a potent and selective TRPV1 inhibitor, making it a valuable tool for studying the physiological and pathological functions of this ion channel.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S2/c1-22-10-3-5-11(6-4-10)23(20,21)19-9-2-7-13(15)12(8-9)14(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIBUDOERJXOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)


![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane](/img/structure/B5151203.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5151226.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5151240.png)

![4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5151258.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)